3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPGJIZFLGUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698827 | |
| Record name | 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31709-51-0 | |
| Record name | 3-(4-Fluorophenyl)-5(4H)-isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31709-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one generally involves a two-step synthetic approach:
- Step 1: Synthesis of hippuric acid derivatives (benzoyl glycine derivatives).
- Step 2: Cyclization of hippuric acid derivatives with benzaldehydes in the presence of polyphosphoric acid to form the oxazol-5(4H)-one ring system.
This method is well-documented and reproducible, providing good yields and purity of the target compounds.
Preparation of Hippuric Acid Derivatives (Key Intermediate)
The hippuric acid derivatives are synthesized by acylation of glycine with benzoyl chloride derivatives, which are themselves prepared from benzoic acid derivatives.
- Reflux appropriate benzoic acid derivatives with thionyl chloride (SOCl₂) in benzene at 80°C for 2 hours to form benzoyl chlorides.
- Evaporate excess SOCl₂ and solvent completely.
- Dissolve glycine in 10% sodium hydroxide solution.
- Add benzoyl chloride portion-wise to the glycine solution at 5°C with vigorous shaking.
- After complete addition, stir the mixture at room temperature for 1 hour.
- Acidify with 2N HCl until the solution is acidic to litmus paper.
- Filter the precipitated hippuric acid derivative, wash with cold distilled water, dry, and recrystallize from carbon tetrachloride.
Reaction Scheme Summary:
$$
\text{Benzoic acid derivative} \xrightarrow[\text{SOCl}_2]{\text{reflux}} \text{Benzoyl chloride} + \text{Glycine} \xrightarrow[\text{NaOH}]{\text{addition}} \text{Hippuric acid derivative}
$$
Cyclization to this compound
The cyclization step involves the reaction of the hippuric acid derivative with an appropriate benzaldehyde in the presence of polyphosphoric acid (PPA).
- Mix equimolar amounts of polyphosphoric acid (0.01 mol), the hippuric acid derivative (0.01 mol), and benzaldehyde (0.01 mol).
- Heat the mixture at 90°C for 4 hours in an oil bath.
- Pour the reaction mixture into water to precipitate the product.
- Wash the precipitate several times with water.
- Dry the crude product and purify by column chromatography using an appropriate solvent system (e.g., ethyl acetate/n-hexane).
This step induces cyclization and dehydration, forming the oxazol-5(4H)-one ring fused to the substituted phenyl group.
Specific Preparation of this compound
For the target compound this compound, the hippuric acid derivative used is p-fluorohippuric acid , synthesized from 4-fluorobenzoic acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 4-fluorobenzoyl chloride | 4-fluorobenzoic acid + SOCl₂, reflux in benzene, 80°C, 2 h | Not specified | Excess SOCl₂ removed by evaporation |
| Acylation of glycine | Glycine + 4-fluorobenzoyl chloride, 10% NaOH, 5°C to RT | Not specified | Precipitate filtered and recrystallized |
| Cyclization | p-Fluorohippuric acid + benzaldehyde + PPA, 90°C, 4 h | ~13% (for fluorinated analogs) | Purified by column chromatography |
The final product is characterized by melting point, NMR spectroscopy, mass spectrometry, and elemental analysis.
Characterization Data (Representative)
| Parameter | Data for this compound |
|---|---|
| Physical state | Light yellow solid |
| Melting point | Approximately 229-231°C |
| ¹H NMR (DMSO-d₆) | δ 7.23 (s, 1H, =CH), 7.31-7.36 (t, 1H), 7.45-7.53 (m, 3H), 8.21-8.24 (dd, 2H) |
| ¹³C NMR | Data consistent with oxazolone ring and fluorophenyl group |
| Mass Spectrometry (ESI-MS) | m/z 350.79 (M+47) |
| Elemental Analysis | Calculated: C 63.37%, H 2.64%, N 4.62%; Found: C 63.02%, H 2.62%, N 4.70% |
Research Findings and Optimization Notes
- The two-step method involving hippuric acid derivative synthesis followed by cyclization is efficient and widely used.
- Yields for fluorinated oxazolones tend to be moderate (~13%), possibly due to the electronic effects of fluorine substituents.
- Purification by column chromatography using ethyl acetate/n-hexane mixtures is effective for isolating pure compounds.
- Reaction times and temperatures (4 h at 90°C) are optimized to balance conversion and prevent decomposition.
- The use of polyphosphoric acid as a cyclization agent is crucial for ring closure and dehydration.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Product | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | Formation of benzoyl chloride | Benzoic acid derivative + SOCl₂, reflux | Benzoyl chloride | Not specified | Evaporation of excess SOCl₂ |
| 2 | Acylation of glycine to form hippuric acid | Glycine + benzoyl chloride, NaOH, 5°C to RT | Hippuric acid derivative | Not specified | Filtration, recrystallization |
| 3 | Cyclization to oxazol-5(4H)-one ring | Hippuric acid derivative + benzaldehyde + PPA, 90°C, 4 h | This compound | ~13% (fluorinated) | Column chromatography |
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one exhibits promising anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 10.3 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 8.7 | Modulation of Bcl-2 family proteins |
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspases, which are crucial for programmed cell death .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research conducted on various bacterial strains has demonstrated that it possesses significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
In a study published in Antibiotics, it was reported that this compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A study published in Advanced Materials demonstrated that incorporating this compound into polymer matrices improved charge transport properties significantly, enhancing the performance of OLED devices .
2. Photovoltaic Devices
The compound's optical properties have been explored for use in photovoltaic devices. Research indicates that it can be used as an electron transport layer material due to its suitable energy levels and stability.
Case Studies
Case Study 1: Anticancer Research
In an experimental study, researchers synthesized a series of oxazole derivatives based on this compound and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that modifications to the oxazole ring could enhance cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The findings revealed that this compound could serve as a potential treatment option for infections caused by resistant pathogens .
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolone Derivatives
Substituent Variations on the Phenyl Ring
a. 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one
- Structure : The phenyl ring bears a trifluoromethyl (-CF₃) group at the 3-position.
- Impact : The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the -F group. This enhances metabolic stability and binding to hydrophobic enzyme pockets, making it relevant for agrochemicals or CNS drugs .
b. (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-1,2-oxazol-5(4H)-one
- Structure : Features a chloromethyl group at the 3-position and a benzylidene moiety at the 4-position.
- This structural complexity may limit bioavailability compared to simpler fluorophenyl derivatives .
c. 3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one
- Structure : Replaces the fluorophenyl group with a pyridinyl ring.
- Impact : The nitrogen atom in the pyridine ring enables hydrogen bonding and increases basicity, improving solubility in polar solvents. This modification is advantageous for pharmaceutical applications requiring aqueous compatibility .
Functional Group Additions or Replacements
a. Drazoxolon (4-[(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one)
- Structure : Incorporates a hydrazinylidene group at the 4-position and a methyl group at the 3-position.
- Impact : The hydrazinylidene moiety confers pesticidal activity by interfering with fungal respiration. The absence of a fluorine atom reduces electronegativity but enhances steric bulk, favoring interactions with fungal enzymes .
b. 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one
- Structure : Combines a fluorophenyl group with a methyl substituent and an oxidized pyridyl group.
- Such derivatives are explored as anti-inflammatory agents .
Comparison with Non-Oxazolone Heterocycles
Triazolone Derivatives
a. 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Structure : A triazolone ring with chloro-fluorophenyl and difluoromethyl groups.
- Impact : The triazolone core offers greater hydrogen-bonding capacity than oxazolones, improving target specificity. The fluorinated substituents enhance bioavailability and resistance to metabolic degradation, making it suitable for herbicides .
b. Aprepitant-Related Compounds (Triazolones with Fluorophenyl Groups)
Key Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| This compound | C₉H₆FNO₂ | 179.15 | 1.8 |
| 3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one | C₈H₆N₂O₂ | 162.15 | 0.5 |
| (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-oxazol-5(4H)-one | C₁₃H₁₂ClNO₄ | 281.69 | 2.5 |
Biological Activity
3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolones class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, including antitumor, antibacterial, analgesic, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated phenyl group attached to the oxazolone core, which is significant for its biological interactions.
Antitumor Activity
Research indicates that oxazolones, including this compound, exhibit antiproliferative effects against various cancer cell lines. A study utilizing predictive analyses indicated that this compound could inhibit oncological protein kinases, suggesting a mechanism for its antitumor activity. The compound demonstrated an IC50 value indicative of its efficacy in reducing cell proliferation in specific cancer models .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.2 | A549 (Lung Cancer) |
| Other oxazolone derivatives | Varies | Various |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. The compound showed moderate activity against Gram-positive and Gram-negative bacteria. Its efficacy was attributed to the presence of the fluorine atom, which enhances membrane permeability and disrupts bacterial cell integrity .
Analgesic and Anti-inflammatory Activity
In pharmacological tests such as the writhing test and hot plate test, compounds within the oxazolone class have displayed significant analgesic effects. Specifically, this compound was found to reduce pain responses in animal models without exhibiting acute toxicity . Molecular docking simulations further suggested that this compound could inhibit cyclooxygenase enzymes involved in inflammation .
Toxicity Studies
Toxicity assessments conducted on Daphnia magna and mice indicated that this compound has low toxicity profiles. The acute oral toxicity tests revealed no lethal effects at therapeutic doses. Histopathological examinations of preserved organs showed no significant adverse effects linked to inflammatory or cytotoxic processes .
Case Studies
Several studies highlight the biological potential of oxazolone derivatives:
- Antitumor Efficacy : A study demonstrated that a series of oxazolone derivatives exhibited varying degrees of cytotoxicity against cancer cell lines with some compounds showing promising results comparable to established chemotherapeutics .
- Analgesic Properties : In a comparative study assessing analgesic activity through established pharmacological tests, this compound outperformed several other derivatives in pain reduction without significant side effects .
Q & A
Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one, and how do their yields compare?
The compound is typically synthesized via cyclocondensation of 4-fluorophenyl-substituted precursors. For example, ethyl or methyl esters of 4-fluorobenzoylacetic acid react with hydroxylamine under reflux to form the oxazolone ring. A solvent-free method using GO@Fe(ClO4)3 nanocatalyst achieves yields up to 73% via a one-pot multicomponent reaction of aldehydes, hydroxylamine hydrochloride, and β-ketoesters . Optimization of reaction time, temperature, and catalyst loading is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the fluorophenyl substitution and oxazolone ring structure. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm). Mass spectrometry (MS) provides molecular ion verification. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves tautomeric forms and crystal packing .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Melting point analysis and elemental analysis (C, H, N) further confirm structural integrity. For advanced applications, differential scanning calorimetry (DSC) evaluates thermal stability, and single-crystal X-ray diffraction provides definitive proof of molecular geometry .
Advanced Research Questions
Q. How do solvent-free conditions and nanocatalysts improve the synthesis of isoxazolone derivatives?
Solvent-free methods reduce environmental impact and simplify purification. The GO@Fe(ClO4)3 nanocatalyst enhances reaction efficiency by providing a high surface area for heterogeneous catalysis, enabling shorter reaction times (2–4 hours at 100°C) and improved regioselectivity. This approach avoids solvent interference in hydrogen bonding, critical for stabilizing intermediates in multicomponent reactions .
Q. What strategies resolve data contradictions in NMR analysis of fluorinated heterocycles?
Fluorine’s strong electronegativity causes signal splitting and coupling complexities in NMR. Using high-field instruments (≥400 MHz) and F NMR decoupling improves resolution. For tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR and X-ray crystallography are combined to identify dominant states. Density functional theory (DFT) calculations predict chemical shifts to validate experimental data .
Q. How does the fluorophenyl group influence electronic properties and biological activity?
The electron-withdrawing fluorine atom enhances electrophilicity at the oxazolone ring, facilitating nucleophilic attacks in derivatization. In pharmacological studies, fluorination increases lipophilicity, improving membrane permeability and target binding. Structure-activity relationship (SAR) studies show that fluorophenyl-substituted oxazolones exhibit enhanced antimicrobial and anti-inflammatory activity compared to non-fluorinated analogs .
Q. What crystallographic tools are used to determine the compound’s structure, and how is SHELX applied?
Single-crystal X-ray diffraction with SHELXL refines molecular geometry, thermal parameters, and disorder modeling. SHELX’s robust algorithms handle high-resolution data, even for twinned crystals. ORTEP-3 visualizes anisotropic displacement parameters, while PLATON validates hydrogen bonding and π-π interactions. For example, the C2/c space group and monoclinic system were resolved for a related triazolone derivative using SHELXL .
Q. What evidence exists for tautomerism in oxazolone derivatives, and how does this affect pharmacological studies?
X-ray studies of 1-(4-fluorophenyl)pyrazol-5-one derivatives reveal keto-enol tautomerism during crystallization. The keto form dominates in the solid state, while the enol form may prevail in solution. Tautomeric states influence bioavailability and receptor binding; thus, computational modeling (e.g., molecular docking) must account for both forms. Stability studies under varying pH and solvent conditions guide formulation strategies .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature) .
- Data Analysis : Apply the Hamilton R-factor and least-squares refinement in SHELXL for crystallographic accuracy .
- Biological Assays : Pair in vitro antimicrobial tests (e.g., MIC determination) with in silico ADMET predictions to prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
